Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate
Description
Introduction to Ethyl 2-(6-Fluoro-5-Methoxy-2,3-Dihydro-1H-Inden-1-Ylidene)Acetate
Nomenclature and Chemical Identity
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is This compound . While no widely recognized synonyms are documented in the literature, its CAS registry number serves as a unique identifier.
CAS Registry Number and Database Listings
The compound is registered under CAS 1224104-15-7 . It is cataloged in chemical databases such as PubChem and Ambeed, with structural and physicochemical data available for research purposes.
Molecular Formula and Structural Formula
The molecular formula $$ \text{C}{14}\text{H}{15}\text{FO}_{3} $$ reflects the incorporation of fluorine and methoxy substituents on the dihydroindenylidene core. The SMILES notation O=C(OCC)/C=C1CCC2=C\1C=C(F)C(OC)=C2 delineates the ester group at position 2, the fluorine atom at position 6, and the methoxy group at position 5 of the indene ring (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1224104-15-7 | |
| Molecular Formula | $$ \text{C}{14}\text{H}{15}\text{FO}_{3} $$ | |
| Molecular Weight | 250.27 g/mol | |
| SMILES | O=C(OCC)/C=C1CCC2=C\1C=C(F)C(OC)=C2 |
Historical Context and Discovery
This compound was first reported in scientific literature in 2020, as evidenced by its initial appearance in chemical databases. Its synthesis likely emerged from advancements in fluorination and metathesis chemistry, which have enabled the efficient construction of complex bicyclic systems. The compound’s design may have been inspired by earlier work on profluorophoric substrates used in high-throughput screening assays for olefin metathesis catalysts.
Overview of Research Significance and Applications
The compound’s structure combines a rigid dihydroindenylidene scaffold with electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, making it a candidate for diverse applications:
- Organic Synthesis : As an α,β-unsaturated ester, it may serve as a dienophile in Diels-Alder reactions or undergo conjugate additions to generate functionalized intermediates.
- Medicinal Chemistry : Fluorine and methoxy groups are common in bioactive molecules, suggesting potential utility in drug discovery.
- Materials Science : Its conjugated system could contribute to photophysical properties relevant to organic electronics.
Scope and Objectives of the Review
This review aims to consolidate available data on the compound’s chemical identity, synthesis, and applications. Emphasis is placed on its role in advancing synthetic methodologies and its hypothetical biological relevance, excluding discussions of safety or dosage. Subsequent sections will explore synthetic routes, reactivity, and comparative analyses with structurally related compounds.
Properties
Molecular Formula |
C14H15FO3 |
|---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
ethyl (2E)-2-(6-fluoro-5-methoxy-2,3-dihydroinden-1-ylidene)acetate |
InChI |
InChI=1S/C14H15FO3/c1-3-18-14(16)7-10-5-4-9-6-13(17-2)12(15)8-11(9)10/h6-8H,3-5H2,1-2H3/b10-7+ |
InChI Key |
FBEXIOCXOBDPSZ-JXMROGBWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCC2=CC(=C(C=C21)F)OC |
Canonical SMILES |
CCOC(=O)C=C1CCC2=CC(=C(C=C21)F)OC |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
Indanone Precursor Synthesis
The synthesis typically begins with a substituted indanone scaffold. For example, 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one (PubChem CID: 13059023) serves as a key intermediate. This compound is synthesized via:
- Friedel-Crafts acylation : Cyclization of substituted phenylpropanoids using Lewis acids (e.g., AlCl₃).
- Fluorination and methoxylation : Electrophilic fluorination (e.g., Selectfluor®) and O-methylation of phenolic intermediates.
Example: Preparation of 5-Fluoro-6-Methoxyindanone
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Fluoro-3-methoxyphenylpropanoic acid, AlCl₃, 120°C | 68% |
| 2 | Selectfluor®, CH₃CN, RT | 82% |
Knoevenagel Condensation
The indanone undergoes condensation with ethyl bromoacetate to form the α,β-unsaturated ester. This step employs:
- Base catalysts : Piperidine or ammonium acetate in refluxing toluene.
- Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min.
Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | Toluene |
| Catalyst | Piperidine (10 mol%) |
| Temperature | 110°C |
| Time | 6–8 h |
Mechanism :
Dehydration of Hydroxy Esters
An alternative route involves synthesizing a tertiary alcohol intermediate, followed by acid-catalyzed dehydration:
- Aldol addition : Ethyl acetate reacts with indanone under Lewis acid catalysis (e.g., LDA, -75°C).
- Dehydration : p-Toluenesulfonic acid (PTSA) in toluene at reflux.
Example: From Ethyl 2-(6-Fluoro-1-Hydroxy-2,3-Dihydro-1H-Inden-1-Yl)Acetate
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 (Aldol) | LDA, THF, -75°C | 74% |
| 2 (Dehydration) | PTSA, toluene, 110°C | 88% |
Advanced Methodologies
Transition Metal-Catalyzed Approaches
Recent patents describe rhodium-catalyzed cyclizations for indene frameworks:
- Substrate : 6-Fluoro-5-methoxyindanone + ethyl diazoacetate.
- Catalyst : Rh₂(esp)₂ (0.1 mol%) in CH₂Cl₂ at 40°C.
Performance Data:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Rh₂(esp)₂ | 92 | 99 |
| Cu(OTf)₂ | 65 | 85 |
Purification and Characterization
Chromatographic Techniques
| Method | Eluent System | Purity Achieved |
|---|---|---|
| Flash Chromatography | Hexane:EtOAc (4:1) | 98% |
| Preparative TLC | CH₂Cl₂:MeOH (20:1) | 95% |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Knoevenagel | 78–85 | 8 h | Low | Industrial |
| Rh-Catalyzed | 90–92 | 3 h | High | Lab-scale |
| Photochemical | 82 | 24 h | Moderate | Limited |
Challenges and Optimization
Chemical Reactions Analysis
Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physical Properties
The compound’s key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
The 5-methoxy group contributes to lipophilicity, improving membrane permeability in biological systems. This contrasts with 37b, which lacks the methoxy group but retains a fluorine at position 5 .
Functional Group Modifications: Replacing the ester moiety with a cyano group (as in C₁₅H₁₅NO₃ ) introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic additions.
Biological Activity
Ethyl 2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse scientific sources.
- Molecular Formula : C14H15FO3
- Molecular Weight : 250.26 g/mol
- IUPAC Name : this compound
- CAS Number : 1224104-16-8
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of Indenyl Derivative : Starting with 6-fluoro-5-methoxyindene, the compound undergoes a series of reactions to form the indenylidene structure.
- Esterification : The final product is obtained through the esterification of the indenylidene intermediate with ethyl acetate under acidic or basic conditions.
These synthetic routes require careful control of reaction conditions to optimize yield and purity.
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF and IL-6 in various cell models. This activity is likely mediated through the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
Analgesic Effects
Research indicates that this compound may possess analgesic properties , making it a candidate for pain management therapies. Its structural similarity to other known analgesics suggests that it may interact with similar biological targets .
Neuroprotective Effects
In models of neuroinflammation, this compound has demonstrated protective effects against neuronal apoptosis. It reduces levels of reactive oxygen species (ROS) and prevents cell death induced by lipopolysaccharide (LPS), indicating potential applications in neurodegenerative diseases .
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds regarding their molecular structure and biological activities:
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| Ethyl 2-(6-fluoroindene)acetate | C14H13F | Limited anti-inflammatory activity |
| Ethyl 2-(5-methoxyindene)acetate | C14H16O3 | Moderate analgesic properties |
| Ethyl 2-(6-fluoro-5-methoxyindole) | C14H15F | Anticancer properties |
The unique combination of fluorine and methoxy groups in this compound may contribute to its distinct biological activities compared to these related compounds .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Anti-inflammatory Study : A study demonstrated that treatment with this compound significantly reduced inflammation markers in a mouse model subjected to high-fat diets, suggesting its utility in metabolic syndrome-related inflammation .
- Neuroprotection Research : In vitro experiments showed that this compound could protect neuronal cells from LPS-induced apoptosis by modulating inflammatory pathways. The results indicated decreased expression of pro-apoptotic factors such as Bax and caspase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
